molecular formula C5H4BrN B030812 3-Bromopyridine CAS No. 626-55-1

3-Bromopyridine

Cat. No.: B030812
CAS No.: 626-55-1
M. Wt: 158 g/mol
InChI Key: NYPYPOZNGOXYSU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

3-Bromopyridine is an aryl bromide and isomer of bromopyridine with the formula C5H4BrN . It is mainly used as a building block in organic synthesis . It participates as a substrate in many reactions associated with aryl halides . The primary targets of this compound are the aryl halides involved in these reactions .

Mode of Action

This compound interacts with its targets through various reactions, such as the Heck reaction and Buchwald-Hartwig coupling . These reactions involve the formation of new bonds between the this compound molecule and other compounds, leading to changes in the molecular structure .

Biochemical Pathways

The biochemical pathways affected by this compound are those associated with the reactions of aryl halides . These reactions can lead to the synthesis of various compounds of interest for pharmacological applications .

Result of Action

The molecular and cellular effects of this compound’s action are primarily the result of its participation in reactions with aryl halides . These reactions can lead to the formation of new compounds, altering the chemical environment within the cell .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling, a reaction in which this compound participates, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can proceed efficiently in a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Bromopyridine involves mixing pyridine with a hydrobromic acid solution and carrying out a reaction under the action of hydrogen peroxide. This process produces a crude product, which is then purified to obtain this compound . Another method involves the bromination of pyridine using bromine and sodium nitrite, followed by neutralization and extraction .

Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of cheap and readily available reagents, along with the simplicity of the one-step reaction, makes this method cost-effective and suitable for industrial applications .

Comparison with Similar Compounds

  • 3-Chloropyridine
  • 2-Bromopyridine

Comparison: 3-Bromopyridine is unique due to its specific reactivity and the position of the bromine atom on the pyridine ring. This positioning allows it to participate in a distinct set of reactions compared to its isomers, such as 2-Bromopyridine, which has different reactivity due to the bromine atom being on the second position .

Properties

IUPAC Name

3-bromopyridine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPYPOZNGOXYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9060819
Record name 3-Bromopyridine
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Molecular Weight

158.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, Needles; [Hawley] Colorless liquid; [MSDSonline]
Record name Pyridine, 3-bromo-
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Flash Point

51 °C
Record name 3-Bromopyridine
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Vapor Pressure

1.75 [mmHg]
Record name 3-Bromopyridine
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CAS No.

626-55-1
Record name 3-Bromopyridine
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Record name 3-BROMOPYRIDINE
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Synthesis routes and methods I

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
MorDalPhos Pd G3 40
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
BINAP Pd G3 30
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Name
tBuBrettPhos Pd G3 43
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The Mosquito was used to combine the source plate solutions by multi-aspiration of 250 nL of each of the four reaction components and then to dose the resulting reaction mixture (1 uL) into a 1536-well plate
Quantity
200 nmol
Type
reagent
Reaction Step One
Name
Quantity
250 nL
Type
solvent
Reaction Step One
Quantity
10 nmol
Type
reagent
Reaction Step Two
Name
Quantity
250 nL
Type
solvent
Reaction Step Two
Quantity
100 nmol
Type
limiting reactant
Reaction Step Three
Name
Quantity
250 nL
Type
solvent
Reaction Step Three
Quantity
150 nmol
Type
reactant
Reaction Step Four
Name
Quantity
250 nL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopyridine
Reactant of Route 2
3-Bromopyridine
Reactant of Route 3
3-Bromopyridine
Reactant of Route 4
3-Bromopyridine
Reactant of Route 5
3-Bromopyridine
Reactant of Route 6
3-Bromopyridine
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-bromopyridine?

A1: this compound has a molecular formula of C5H4BrN, a molecular weight of 158.00 g/mol. Key spectroscopic data includes:

    Q2: Can this compound be used in transition-metal-catalyzed reactions?

    A4: Yes, this compound is a suitable substrate for various transition-metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi couplings. [, , , ] These reactions provide efficient routes to functionalized pyridine derivatives, which are important building blocks for pharmaceuticals, agrochemicals, and materials.

    Q3: Can this compound participate in carbonylative annulation reactions?

    A5: Yes, researchers have demonstrated the palladium-catalyzed carbonylative annulation of this compound-4-carbaldehyde with various primary and secondary alcohols to afford 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones. [, ] This reaction provides a new entry for the synthesis of phthalide analogs, which are valuable structural motifs in medicinal chemistry.

    Q4: What is unusual about the heteroarylboration of 1,3-dienes with 3-bromopyridines?

    A6: The copper-catalyzed heteroarylboration of 1,3-dienes with this compound derivatives proceeds through an unusual cine substitution. [] This process delivers highly functionalized heterocyclic products, expanding the synthetic utility of this compound in organic synthesis.

    Q5: How does this compound enable the 4-selective substitution of 3-bromopyridines?

    A7: Researchers have exploited the base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines via pyridyne intermediates to achieve the 4-selective etherification, hydroxylation, and amination of 3-bromopyridines. [] This tandem isomerization/substitution approach offers a valuable alternative to the use of less readily available 4-halogenated pyridines.

    Q6: Have computational studies been used to investigate the reactivity of this compound?

    A8: Yes, computational studies, particularly density functional theory (DFT) calculations, have been employed to study the reactivity of this compound in various reactions. [, ] For instance, DFT calculations provided insights into the mechanism of the fast metathesis initiation by a six-coordinated ruthenium catalyst containing this compound as a ligand.

    Q7: How do substituents on the pyridine ring affect the reactivity of this compound?

    A9: The electronic nature and position of substituents on the pyridine ring can significantly influence the reactivity of this compound. Electron-withdrawing groups generally enhance the reactivity of this compound in nucleophilic aromatic substitution reactions, while electron-donating groups tend to decrease its reactivity. [] Additionally, the presence of substituents at specific positions can direct the regioselectivity of reactions.

    Q8: How does the bromine atom at the 3-position influence the reactivity compared to other halogens?

    A10: Studies on tert-butoxylation reactions revealed that the reactivity of this compound falls between that of 3-chloropyridine and 3-iodopyridine. [] The nature of the halogen affects the rate and selectivity of reactions with nucleophiles, providing insights into the mechanistic pathways involved.

    Q9: Are there specific formulation strategies to improve the stability or solubility of this compound?

    A9: While this compound itself is generally stable, specific formulation strategies might be employed depending on the intended application. For example, if used as a reagent in a particular reaction, appropriate solvents and storage conditions should be chosen to minimize hydrolysis or other degradation pathways.

    Q10: What analytical techniques are commonly employed to characterize and quantify this compound?

    A10: Various analytical techniques are used to characterize and quantify this compound, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to monitor reactions. [, , ]
    • Infrared (IR) spectroscopy: Offers insights into functional groups present in the molecule. [, , ]
    • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. [, ]
    • X-ray crystallography: Provides detailed information about the three-dimensional structure of this compound and its complexes. [, , , ]
    • Gas chromatography (GC) and Liquid Chromatography (LC): Useful for separating and analyzing this compound in mixtures. []

    Q11: Is there information on the environmental impact and degradation of this compound?

    A13: While specific information on the environmental fate of this compound might be limited, its structure suggests potential for biodegradation. Researchers have investigated the biodegradation of this compound in a simulated wastewater treatment plant using membrane inlet mass spectrometry. []

    Q12: What are some valuable tools and resources for research involving this compound?

    A12: Essential tools for research with this compound include standard synthetic chemistry equipment and analytical techniques like NMR, IR, and MS. Accessing databases like Reaxys, SciFinder, and the Cambridge Structural Database (CSD) can provide valuable information on reported synthetic methods, spectroscopic data, and crystal structures.

    Q13: What are some key milestones in the research and applications of this compound?

    A15: Research on this compound has evolved alongside advancements in synthetic organic chemistry. Early studies focused on understanding its fundamental reactivity and developing synthetic methods for its functionalization. [] Later, research explored its utility in transition-metal-catalyzed cross-coupling reactions, expanding its applications in the synthesis of complex molecules. [] More recently, investigations into its behavior in base-catalyzed isomerization reactions and its use in heteroarylboration reactions have further broadened its synthetic potential. [, ]

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